molecular formula C14H18FNO B7511320 N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide

N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide

Cat. No. B7511320
M. Wt: 235.30 g/mol
InChI Key: ZJQSMCRHOXMIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide, also known as FUMC or 4F-MDMC, is a research chemical that belongs to the class of amphetamines. It was first synthesized in 2010 by a group of researchers at the University of California, Berkeley. Since then, FUMC has gained popularity among the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide is not fully understood. However, it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which increases the levels of these neurotransmitters in the brain. It also acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to enhanced mood, increased energy, and improved cognitive function. It has also been found to have analgesic properties, which can help in the management of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide in lab experiments is its high selectivity for serotonin, norepinephrine, and dopamine reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on various biological processes. However, one of the main limitations of using this compound in lab experiments is its potential for abuse and addiction, which can make it difficult to control for confounding variables.

Future Directions

There are several future directions for research on N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide. One possible direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders. Another direction is to study its effects on various biological processes, such as pain management and cognitive function. Additionally, further research is needed to determine the long-term effects of this compound use and its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide involves a multi-step process that starts with the reaction of cyclopentanone with para-fluorobenzyl bromide. The resulting compound is then reacted with methylamine to form N-methylcyclopentanecarboxamide. Finally, the amide group is protected with a tert-butyloxycarbonyl (BOC) group, and the para-fluorobenzyl group is deprotected to yield this compound.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide has been used in various scientific research studies, including neuropharmacology, medicinal chemistry, forensic toxicology, and drug discovery. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-16(14(17)12-4-2-3-5-12)10-11-6-8-13(15)9-7-11/h6-9,12H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQSMCRHOXMIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.